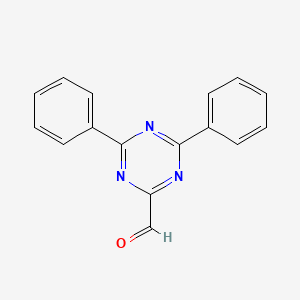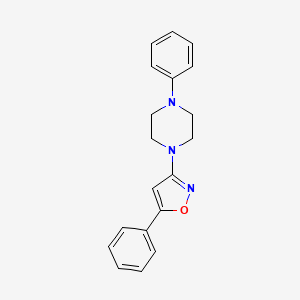![molecular formula C13H11N5O6 B14359428 N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide CAS No. 91157-76-5](/img/structure/B14359428.png)
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is a compound that features an imidazole ring, a dinitrobenzamide moiety, and a propanone linkage. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles . Another approach involves the reaction of 1,2-diaminoalkanes with aldehydes or carboxylic acids at high temperatures in the presence of a dehydrogenating catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also becoming more common due to their efficiency and scalability .
化学反应分析
Types of Reactions
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence
作用机制
The mechanism of action of N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, altering their activity. The nitro groups can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Omeprazole: An antiulcer agent containing a substituted imidazole ring.
Uniqueness
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is unique due to its combination of an imidazole ring and a dinitrobenzamide moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
91157-76-5 |
|---|---|
分子式 |
C13H11N5O6 |
分子量 |
333.26 g/mol |
IUPAC 名称 |
N-(1-imidazol-1-yl-1-oxopropan-2-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H11N5O6/c1-8(13(20)16-3-2-14-7-16)15-12(19)9-4-10(17(21)22)6-11(5-9)18(23)24/h2-8H,1H3,(H,15,19) |
InChI 键 |
GSMOLWKEIYYCIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1C=CN=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)



![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
